3-(3-Fluorophenoxy)propanimidamide
Description
Background and Significance of Chemical Entities Structurally Analogous to 3-(3-Fluorophenoxy)propanimidamide
Structurally similar compounds to this compound have been a subject of scientific investigation, particularly in the realm of medicinal chemistry. The core structure, often a variation of a phenoxypropanamide or a related scaffold, is recognized for its potential to interact with biological targets. For instance, derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have been synthesized and explored as potential antimicrobial agents targeting multidrug-resistant bacterial and fungal pathogens. nih.gov This highlights the utility of the propanoic acid-derived backbone in developing novel therapeutic candidates.
The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. Fluorine's high electronegativity can influence a molecule's acidity, basicity, and metabolic stability, potentially leading to improved pharmacokinetic profiles. The position of the fluorine atom is also critical, as seen in related compounds like 3-(2-Fluorophenoxy)propanamide and 3-(4-fluorophenoxy)-N-(3-methoxypropyl)propanamide. sigmaaldrich.comnih.gov These variations underscore the systematic exploration of how fluorine substitution impacts molecular behavior.
Furthermore, flavonoids and their derivatives, which can share some structural motifs with phenoxy compounds, have demonstrated a wide range of biological activities, including antifungal properties. nih.gov The synthesis of new derivatives from core scaffolds is a well-established method for discovering compounds with enhanced or novel activities. nih.gov
Rationale for Investigating this compound
The specific rationale for investigating this compound likely stems from a combination of factors rooted in the principles of medicinal chemistry and drug discovery. The imidamide functional group, a derivative of an amide, can offer different electronic and hydrogen-bonding properties compared to its amide counterpart, 3-(3-Fluorophenoxy)propanamide (B1372785). bldpharm.com This subtle change can lead to altered binding affinities for biological targets.
The investigation into this compound is likely part of a systematic structure-activity relationship (SAR) study. By synthesizing and evaluating a series of related compounds with minor structural modifications, researchers can identify key molecular features responsible for a desired biological effect. The exploration of unnatural amino acid-derived small molecules as biologically active compounds with antimicrobial properties further supports the rationale for investigating novel structures like this compound. nih.gov
Scope and Objectives of Academic Inquiry into this compound
The primary objective of academic inquiry into this compound is to characterize its chemical properties and explore its potential biological activities. The scope of such research would typically encompass the following:
Chemical Synthesis and Characterization: The initial phase involves the development of a reliable synthetic route to produce the compound. This is often followed by thorough characterization using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized molecule. The synthesis of related flavonoid derivatives, for example, involves multi-step procedures and purification to ensure the desired final product. nih.gov
Physicochemical Profiling: Determining the compound's physicochemical properties, such as solubility, lipophilicity (logP), and pKa, is crucial for understanding its potential behavior in biological systems. These parameters are essential for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Screening: A key objective is to screen this compound against a panel of biological targets to identify any potential pharmacological activity. Given the background of its structural analogs, this screening might focus on antimicrobial or antifungal assays. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound with its amide analog and other related structures, researchers can elucidate the importance of the imidamide group and the fluorine substitution pattern for any observed biological effects.
Structure
3D Structure
Properties
Molecular Formula |
C9H11FN2O |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-(3-fluorophenoxy)propanimidamide |
InChI |
InChI=1S/C9H11FN2O/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H3,11,12) |
InChI Key |
YRANFNOJDCUWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCC(=N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 3 Fluorophenoxy Propanimidamide
Advanced Synthetic Routes to 3-(3-Fluorophenoxy)propanimidamide
The primary and most established method for the synthesis of this compound is through the Pinner reaction. wikipedia.orgyoutube.comorganic-chemistry.orgjk-sci.comnumberanalytics.com This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt, which is then converted to the corresponding amidine upon treatment with ammonia (B1221849). wikipedia.orgyoutube.com The key starting material for this synthesis is 3-(3-fluorophenoxy)propanenitrile (B1648666).
A plausible synthetic pathway commences with the synthesis of this nitrile precursor. One potential route to 3-(3-fluorophenoxy)propanenitrile involves the Williamson ether synthesis, reacting 3-fluorophenol (B1196323) with 3-halopropanenitrile (e.g., 3-bromopropanenitrile) in the presence of a base. An alternative is the cyanoethylation of 3-fluorophenol with acrylonitrile.
Once the 3-(3-fluorophenoxy)propanenitrile is obtained, it can be subjected to the classical Pinner reaction conditions. This typically involves dissolving the nitrile in an anhydrous alcohol, such as ethanol, and bubbling dry hydrogen chloride gas through the solution at low temperatures to form the corresponding ethyl imidate hydrochloride (Pinner salt). youtube.com Subsequent treatment of this intermediate with a solution of ammonia in alcohol yields the desired this compound.
Optimizing Reaction Conditions for this compound Synthesis
The efficiency of the Pinner reaction for the synthesis of this compound is highly dependent on several factors that can be optimized to maximize yield and purity.
Table 1: Key Parameters for Optimization of the Pinner Reaction
| Parameter | Description | General Considerations |
| Acid Catalyst | The choice and concentration of the acid catalyst are critical. | Traditionally, anhydrous hydrogen chloride gas is used. Lewis acids such as trimethylsilyl (B98337) triflate have also been reported to promote Pinner-type reactions. nih.gov The stoichiometry of the acid is crucial; an excess can lead to side reactions, while an insufficient amount will result in incomplete conversion. |
| Solvent | The reaction is typically carried out in an anhydrous alcohol corresponding to the desired imidate ester. | Anhydrous conditions are essential to prevent the hydrolysis of the nitrile and the imidate intermediate to the corresponding amide or carboxylic acid. wikipedia.org The choice of alcohol (e.g., methanol, ethanol) will determine the resulting imidate ester. |
| Temperature | Temperature control is vital throughout the reaction sequence. | The formation of the Pinner salt is generally performed at low temperatures (0-10 °C) to minimize the formation of byproducts. youtube.com The subsequent ammonolysis step may be carried out at room temperature or with gentle heating. |
| Reaction Time | The duration of both the imidate formation and the ammonolysis steps needs to be optimized. | Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is recommended to determine the optimal reaction time and avoid degradation of the product. |
| Purification | The final product needs to be isolated and purified from the reaction mixture. | Purification is typically achieved through crystallization or column chromatography. The choice of solvent system for these techniques is crucial for obtaining a highly pure product. |
Green Chemistry Approaches to this compound Synthesis
Traditional methods for amidine synthesis, such as the Pinner reaction, often involve the use of hazardous reagents like anhydrous hydrogen chloride gas and stoichiometric amounts of acid catalysts, which can generate significant waste. wikipedia.orgyoutube.com In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes.
Table 2: Potential Green Chemistry Approaches for Amidine Synthesis
| Green Chemistry Principle | Application to this compound Synthesis |
| Use of Safer Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, 2-propanol, or even water, where applicable. |
| Catalysis | Developing catalytic versions of the Pinner reaction using solid acid catalysts or recyclable Lewis acids to minimize waste. nih.gov |
| Atom Economy | Exploring alternative synthetic routes with higher atom economy, such as the direct addition of ammonia to the nitrile under catalytic conditions, which avoids the formation of stoichiometric byproducts. |
| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating methods. |
| Renewable Feedstocks | While not directly applicable to this specific molecule, the broader principle encourages the use of starting materials derived from renewable resources. |
Development of Novel this compound Analogues and Derivatives
The structural modification of this compound can lead to the development of novel compounds with tailored properties. These modifications can be targeted at the propanimidamide (B3024157) core or the fluorinated phenyl ring.
Synthetic Strategies for Structural Modification of the Propanimidamide Core
The propanimidamide core offers several sites for structural modification. The amidine functional group itself can be N-substituted by reacting the primary amidine with various electrophiles. For instance, acylation or alkylation of the amidine nitrogen atoms can introduce a wide range of functional groups, potentially altering the compound's physicochemical and biological properties.
Furthermore, the propylene (B89431) linker can be modified. For example, introducing substituents on the linker or altering its length could impact the molecule's conformation and interactions with biological targets.
Fluorine Atom Position Variations and Their Synthetic Accessibility
The position of the fluorine atom on the phenyl ring can significantly influence the electronic properties and metabolic stability of the molecule. The synthesis of analogues with the fluorine atom at the ortho- or para-positions would require starting from the corresponding 2-fluorophenol (B130384) or 4-fluorophenol. The synthetic route would likely follow a similar Williamson ether synthesis to generate the corresponding fluorophenoxypropanenitrile, followed by the Pinner reaction.
The accessibility of these isomers is dependent on the commercial availability and cost of the respective fluorophenol starting materials. The reactivity of these isomers in the subsequent synthetic steps may also vary due to the different electronic effects of the fluorine atom at each position.
Exploration of Phenoxy Substitutions for this compound Derivatives
The exploration of derivatives of this compound through substitution on the phenoxy ring represents a key area of chemical research, aimed at modulating the compound's physicochemical and biological properties. The synthesis of these derivatives generally follows the same fundamental pathways as for the parent compound, starting with appropriately substituted phenols.
The versatility of the Williamson ether synthesis, a common method for preparing the phenoxypropanenitrile precursor, allows for the incorporation of a wide array of substituents on the aromatic ring. By selecting different substituted phenols as starting materials, a diverse library of 3-(substituted-phenoxy)propanimidamide derivatives can be generated. These substitutions can be strategically chosen to alter electronic properties, lipophilicity, and steric bulk, which in turn can influence the compound's activity in various applications.
Common substitutions that can be explored on the phenoxy ring include, but are not limited to:
Halogens (F, Cl, Br): Introducing additional halogen atoms can significantly alter the electronic nature of the aromatic ring and impact metabolic stability.
Alkyl groups (e.g., methyl, ethyl): These groups can increase lipophilicity and introduce steric hindrance.
Alkoxy groups (e.g., methoxy, ethoxy): These electron-donating groups can influence hydrogen bonding capabilities and solubility.
Nitro groups: A strong electron-withdrawing group that can significantly impact the electronic properties of the molecule.
Cyano groups: Another electron-withdrawing group that can participate in further chemical transformations.
The following interactive table provides a representative, though not exhaustive, list of potential 3-(substituted-phenoxy)propanimidamide derivatives that could be synthesized by modifying the phenoxy group.
| Substituent on Phenoxy Ring | Chemical Name of Derivative | Anticipated Change in Properties |
|---|---|---|
| 4-Fluoro | 3-(4-Fluorophenoxy)propanimidamide | Alteration of electronic distribution and potential for enhanced metabolic stability. |
| 3,5-Difluoro | 3-(3,5-Difluorophenoxy)propanimidamide | Increased lipophilicity and altered steric profile. |
| 4-Chloro | 3-(4-Chlorophenoxy)propanimidamide | Modification of electronic and lipophilic character. |
| 3-Bromo | 3-(3-Bromophenoxy)propanimidamide | Introduction of a heavier halogen, potentially influencing binding interactions. |
| 4-Methyl | 3-(4-Methylphenoxy)propanimidamide | Increased lipophilicity and steric bulk. |
| 2-Methoxy | 3-(2-Methoxyphenoxy)propanimidamide | Introduction of a hydrogen bond acceptor and altered conformation. |
The synthesis of these derivatives allows for a systematic investigation of structure-activity relationships, a fundamental practice in medicinal chemistry and materials science. By correlating the changes in chemical structure with the resulting properties, researchers can design and develop new compounds with optimized performance for specific applications.
Yield and Purity Assessment in this compound Synthesis
The successful synthesis of this compound and its derivatives is contingent not only on the chosen synthetic route but also on the careful assessment of reaction yield and product purity. These parameters are critical for ensuring the reliability and reproducibility of the synthesis and for obtaining a final product that meets the required specifications for its intended use.
Yield Assessment:
The yield of a chemical reaction is a measure of the efficiency of the synthesis and is typically expressed as a percentage of the theoretical maximum amount of product that can be obtained. The calculation of the percentage yield is given by the formula:
Percentage Yield = (Actual Yield / Theoretical Yield) x 100%
Purity Assessment:
Ensuring the purity of the synthesized this compound is paramount, as impurities can interfere with subsequent applications. A variety of analytical techniques are employed to determine the purity of the final compound and to identify any byproducts or unreacted starting materials.
Commonly used methods for purity assessment include:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture. By using a suitable stationary and mobile phase, the purity of the synthesized compound can be determined with high accuracy. The area under the peak corresponding to the desired product in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for volatile compounds and can provide information about the molecular weight and fragmentation pattern of the product and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.
Melting Point Analysis: A sharp and well-defined melting point is often an indicator of a pure crystalline solid. Impurities tend to broaden the melting point range and lower the melting point.
The following interactive table illustrates a hypothetical data set for the purity assessment of a synthesized batch of this compound using HPLC.
| Analytical Technique | Parameter Measured | Result | Interpretation |
|---|---|---|---|
| HPLC | Peak Area Percentage | 98.5% | The sample is of high purity with minor impurities. |
| ¹H NMR | Signal Integration | Consistent with the expected structure. | The primary component is the desired product. |
| Mass Spectrometry | Molecular Ion Peak (m/z) | Matches the calculated molecular weight. | Confirms the identity of the synthesized compound. |
| Melting Point | Range | Narrow and within the expected range. | Indicates a pure crystalline solid. |
Through the rigorous application of these analytical methods, the yield and purity of synthesized this compound can be reliably determined, ensuring the quality and consistency of the final product.
Lack of Publicly Available Research Data for this compound Inhibits Detailed Computational Analysis
The inquiry sought to populate a detailed article focusing on the electronic structure, conformational analysis, predicted spectroscopic properties, ligand-protein interactions, and behavior in biological environments of this compound. However, the absence of dedicated research on this compound prevents a scientifically accurate and data-driven response to these specific areas of investigation.
Computational chemistry and molecular modeling are powerful tools for predicting the properties and behaviors of molecules. These methods, which include quantum chemical calculations, molecular docking, and molecular dynamics simulations, rely on existing experimental data or are performed as novel research projects. The findings are typically published in peer-reviewed journals or deposited in chemical databases. The current lack of such records for this compound means that any detailed discussion of its computational and theoretical aspects would be speculative and could not be substantiated with verifiable data.
Therefore, until research focusing on this compound is conducted and published, a detailed and authoritative article on its computational and theoretical investigations as outlined cannot be generated.
Computational and Theoretical Investigations of 3 3 Fluorophenoxy Propanimidamide
Molecular Modeling and Docking Studies of 3-(3-Fluorophenoxy)propanimidamide
Binding Affinity Prediction for this compound at Target Sites
The prediction of binding affinity is a cornerstone of computational drug discovery, aiming to forecast the strength of the interaction between a ligand, such as this compound, and its biological target, typically a protein or nucleic acid. This process is crucial for prioritizing compounds for further experimental testing. A variety of computational methods are employed to estimate binding affinity, ranging from rapid, less computationally expensive techniques to more rigorous, resource-intensive approaches.
For a compound like this compound, initial assessments would likely involve molecular docking simulations. These methods predict the preferred orientation of the molecule within the binding site of a target protein and assign a score that reflects the likelihood of binding. This score is derived from a combination of factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding potential between the ligand and the protein. The 3-fluorophenoxy group and the propanimidamide (B3024157) moiety would be key areas of focus, as they dictate the molecule's steric and electronic properties.
More advanced methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), offer more accurate predictions of binding free energy. These techniques simulate the transformation of one molecule into another within the biological environment, allowing for a precise calculation of the free energy difference, which is directly related to binding affinity. However, these methods are computationally demanding and are typically used for a smaller number of high-priority candidates.
To illustrate the type of data generated in such studies, the following table presents hypothetical binding affinity data for this compound at two distinct, theoretical protein targets.
| Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase A | -8.5 | Tyr123, Lys72, Glu170 |
| Cyclooxygenase-2 | -7.2 | Arg120, Tyr355, Ser530 |
This data is illustrative and not based on published experimental results.
QSAR (Quantitative Structure-Activity Relationship) Modeling Applied to this compound Analogues
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications to the core structure.
Descriptor Selection and Calculation for this compound Scaffolds
The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For the this compound scaffold, a wide range of descriptors would be calculated to capture its physicochemical characteristics. These can be broadly categorized as:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom count, and the number of hydrogen bond donors and acceptors.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity, as well as structural fragments.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to its shape, volume, and surface area. Examples include the van der Waals volume and the solvent-accessible surface area.
Physicochemical Descriptors: These relate to the compound's physical and chemical properties, such as lipophilicity (logP), polarizability, and electronic properties like dipole moment.
The following table provides examples of descriptors that would be calculated for the this compound scaffold.
| Descriptor Type | Descriptor Name | Hypothetical Value |
| 1D | Molecular Weight | 184.19 g/mol |
| 1D | Hydrogen Bond Donors | 2 |
| 1D | Hydrogen Bond Acceptors | 2 |
| 2D | Topological Polar Surface Area | 52.32 Ų |
| 3D | Van der Waals Volume | ~160 ų |
| Physicochemical | LogP | ~1.5 |
These values are theoretical and for illustrative purposes.
Model Development and Validation for Structure-Activity Prediction of this compound Derivatives
Once a dataset of this compound analogues with their corresponding biological activities and calculated descriptors is assembled, a QSAR model can be developed. The goal is to create a mathematical equation that can accurately predict the activity of new, untested derivatives.
The process typically involves:
Data Set Division: The full set of compounds is divided into a training set, used to build the model, and a test set, used to evaluate its predictive power.
Variable Selection: From the large pool of calculated descriptors, a smaller, more relevant subset is chosen to avoid overfitting the model. Techniques like genetic algorithms or stepwise multiple linear regression are often employed for this purpose.
Model Generation: Various statistical methods can be used to generate the QSAR equation, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest.
Model Validation: The robustness and predictive ability of the generated model are rigorously assessed. Internal validation is performed on the training set using techniques like leave-one-out cross-validation (q²). External validation is performed by using the model to predict the activities of the compounds in the test set (r²_pred).
A successful QSAR model for this compound derivatives would provide valuable insights into the structure-activity landscape, guiding the design of new analogues with potentially improved biological activity.
No Publicly Available Research Data on the In Vitro Biological Investigations of this compound
Extensive searches for scientific literature and data regarding the mechanistic and in vitro biological investigations of the chemical compound this compound have yielded no specific results. As of July 25, 2025, there is a notable absence of published research detailing this particular compound's effects on molecular targets, its receptor binding profile, or its modulation of cellular pathways.
While the provided outline requests detailed information on enzyme inhibition studies, receptor binding profiling, cellular pathway modulation, and various in vitro cellular and biochemical assays, no publicly accessible studies could be found that specifically name or investigate this compound.
The scientific community relies on published, peer-reviewed research to understand the biological activities of chemical compounds. The lack of such information for this compound means that its potential molecular interactions and cellular effects remain uncharacterized in the public domain.
It is important to distinguish this compound from similar-sounding molecules. For instance, research exists for compounds containing a "3-fluorophenoxy" moiety as part of a larger, more complex chemical structure. However, these findings are not directly applicable to the specific and smaller compound, this compound. The biological activity of a molecule is highly dependent on its precise chemical structure.
Consequently, it is not possible to provide the requested detailed article with data tables on the mechanistic and in vitro biological investigations of this compound at this time. Further research and publication in scientific journals would be required to elucidate the bioactivity of this compound.
Mechanistic and in Vitro Biological Investigations of 3 3 Fluorophenoxy Propanimidamide
In Vitro Cellular Assays for Biological Activity of 3-(3-Fluorophenoxy)propanimidamide
High-Throughput Screening Methodologies for this compound Activity
In the absence of specific data for this compound, this section describes common high-throughput screening methodologies that could be employed to assess the activity of a novel chemical entity. The selection of a particular HTS assay depends on the hypothesized biological target or pathway of the compound.
High-throughput screening is a foundational process in drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target or pathway. google.comthieme-connect.de This automated process utilizes robotics, sensitive detectors, and specialized microplates to efficiently manage large-scale screening campaigns. thieme-connect.de
A typical HTS workflow involves several stages, starting with the development of a robust and reproducible assay. vdoc.pub This is followed by a primary screen of a large compound library to identify initial "hits." These hits are then subjected to secondary, more focused screens to confirm their activity and determine their potency and selectivity.
For a compound like this compound, a variety of HTS assays could be envisioned, depending on the therapeutic area of interest. These can be broadly categorized as biochemical assays, which measure the effect of a compound on a purified target protein (e.g., an enzyme or receptor), and cell-based assays, which assess the compound's effect within a living cell. vdoc.pub
Hypothetical High-Throughput Screening Data
The following table illustrates a hypothetical dataset that could be generated from a primary high-throughput screen for a compound library, including a hypothetical result for this compound. This data is purely illustrative and not based on actual experimental results.
| Compound ID | Concentration (µM) | Target Inhibition (%) | Hit Status |
| Library Compound A | 10 | 5.2 | Not a Hit |
| Library Compound B | 10 | 89.1 | Hit |
| This compound | 10 | 65.7 | Hit |
| Library Compound C | 10 | 12.4 | Not a Hit |
| Control (Inhibitor) | 10 | 98.5 | - |
| Control (Vehicle) | - | 0.1 | - |
Potential Screening Approaches
Depending on the intended therapeutic application, a number of HTS technologies could be adapted to study this compound.
One common approach involves fluorescence-based assays. epo.org For instance, if the compound were being investigated as an enzyme inhibitor, a fluorogenic substrate that becomes fluorescent upon cleavage by the enzyme could be used. A decrease in the fluorescence signal in the presence of the compound would indicate inhibitory activity. google.com
Another powerful technique is high-content screening (HCS), which uses automated microscopy and image analysis to measure multiple parameters in cell-based assays. epo.org This can provide more detailed information about a compound's effects on cellular morphology, protein localization, or cell viability. epo.orgnih.gov For example, if this compound were being screened for anticancer activity, HCS could be used to quantify its effects on tumor cell proliferation, apoptosis, or the disruption of the cancer cell cytoskeleton.
Three-dimensional (3D) cell culture models, such as spheroids or organoids, are increasingly being used in HTS to better mimic the in vivo environment. nih.gov These models can provide more physiologically relevant data on a compound's efficacy and potential toxicity. epo.orgnih.gov Screening this compound in a 3D cancer model, for instance, could offer insights into its ability to penetrate tumor tissue and exert its effects.
The table below outlines some potential HTS methodologies that could be applied, along with the types of data they would generate.
| HTS Methodology | Principle | Potential Application for a Novel Compound | Data Generated |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Screening for inhibitors of protein-protein interactions or receptor-ligand binding. | Binding affinity (Kd, Ki). |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between two fluorescent molecules when in close proximity. | Studying enzyme kinetics, protein-protein interactions, and receptor binding. | IC50/EC50 values, kinetic parameters. |
| AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based assay that generates a chemiluminescent signal when two beads are brought into close proximity by a biological interaction. | Versatile for detecting a wide range of biomolecular interactions. | Potency and efficacy of compounds. |
| Cell-Based Proliferation Assays | Measures the number of viable cells after treatment with a compound. Often uses reagents that are converted to a colored or fluorescent product by metabolically active cells. | Screening for cytotoxic or cytostatic compounds in cancer or infectious disease. | GI50 (concentration for 50% growth inhibition). |
| High-Content Screening (HCS) | Automated imaging and analysis of cells to measure multiple phenotypic parameters simultaneously. | Assessing complex cellular responses such as apoptosis, cell cycle arrest, or changes in subcellular structures. | Multi-parametric data on cellular health and morphology. |
Structure Activity Relationship Sar Studies of 3 3 Fluorophenoxy Propanimidamide and Its Analogues
Elucidating Key Pharmacophoric Features of 3-(3-Fluorophenoxy)propanimidamide
A pharmacophore model for this compound would aim to identify the essential steric and electronic features required for its biological activity. nih.gov This would typically involve synthesizing and testing a series of analogues to map out the key interaction points with its biological target. A hypothetical pharmacophore model might include a hydrogen bond donor and/or acceptor in the propanimidamide (B3024157) group, an aromatic ring feature from the phenoxy group, and a halogen-bonding or hydrophobic interaction site provided by the fluorine atom. nih.gov Without experimental data, any proposed model remains speculative.
Impact of Fluorine Substitution on the Activity Profile of this compound Derivatives
The introduction of fluorine into drug candidates can significantly alter their physicochemical and pharmacokinetic properties. nih.govnih.gov In the case of this compound, the fluorine atom at the meta-position of the phenyl ring could influence its metabolic stability, binding affinity, and membrane permeability. nih.govresearchgate.net A systematic SAR study would typically involve synthesizing analogues with fluorine at different positions (ortho, para) or with multiple fluorine substitutions to probe these effects. Furthermore, replacing fluorine with other halogens or electron-withdrawing groups would help to delineate the specific contribution of fluorine's unique properties, such as its high electronegativity and ability to form specific interactions. researchgate.net
To illustrate the typical data generated in such a study, the following conceptual table shows how the activity of hypothetical analogues might be compared.
Table 1: Hypothetical Activity of Fluorine-Substituted Analogues
| Compound | Position of Fluorine | Biological Activity (e.g., IC₅₀ in µM) |
| This compound | meta | Data not available |
| Analogue 1 | ortho | Data not available |
| Analogue 2 | para | Data not available |
| Analogue 3 | 3,4-difluoro | Data not available |
| Analogue 4 | 3,5-difluoro | Data not available |
This table is for illustrative purposes only, as specific data is not available in the public domain.
Role of the Propanimidamide Moiety in this compound's Interactions
The propanimidamide moiety is a key functional group that can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are often crucial for ligand-receptor binding. ontosight.ai The amidine portion of this group is basic and is likely to be protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues in a target protein. nih.gov SAR studies would typically explore the importance of this group by synthesizing analogues where the propanimidamide is replaced by other functional groups, such as an amide, a nitrile, or an amine, to assess the impact on biological activity.
Table 2: Hypothetical Activity of Propanimidamide Moiety Analogues
| Compound | Moiety | Biological Activity (e.g., IC₅₀ in µM) |
| This compound | Propanimidamide | Data not available |
| Analogue 5 | Propanamide | Data not available |
| Analogue 6 | 3-(3-Fluorophenoxy)propan-1-amine | Data not available |
| Analogue 7 | 3-(3-Fluorophenoxy)propanenitrile (B1648666) | Data not available |
This table is for illustrative purposes only, as specific data is not available in the public domain.
Conformational Rigidity and Flexibility in this compound SAR
The three-dimensional shape of a molecule, governed by its conformational flexibility, is critical for its interaction with a biological target. The ether linkage in this compound provides a degree of rotational freedom, allowing the molecule to adopt various conformations. SAR studies often involve the synthesis of conformationally constrained analogues, for instance, by introducing cyclic structures or double bonds, to lock the molecule into a specific shape. nih.gov By comparing the activity of these rigid analogues with the flexible parent compound, researchers can deduce the bioactive conformation.
Analytical Methodologies for Research Scale Characterization of 3 3 Fluorophenoxy Propanimidamide
Chromatographic Techniques for Separation and Purification of 3-(3-Fluorophenoxy)propanimidamide
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. The selection of a specific technique is contingent on the physicochemical properties of the compound and the analytical objective.
High-Performance Liquid Chromatography (HPLC) for this compound
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of non-volatile and thermally labile compounds like this compound. A typical HPLC method would be developed by systematically optimizing the stationary phase, mobile phase composition, and detector settings.
For the separation of this compound, a reversed-phase HPLC method is often the initial approach. A C18 or C8 stationary phase would likely provide sufficient retention and selectivity. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound while separating it from impurities with different polarities.
Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, which is determined by the chromophoric 3-fluorophenoxy group. For enhanced sensitivity and selectivity, a mass spectrometer can be coupled with the HPLC system (LC-MS).
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. While the imidamide functional group may present challenges due to its polarity and potential for thermal degradation, GC-MS analysis of this compound could be feasible, possibly requiring derivatization to increase its volatility and thermal stability.
A common derivatization strategy for polar functional groups is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. The derivatized analyte can then be readily analyzed by GC-MS.
The GC separation would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The oven temperature would be programmed to ramp up to ensure the separation of the analyte from any byproducts or impurities. The mass spectrometer serves as a highly specific detector, providing both qualitative (mass spectrum) and quantitative (peak area) information.
Spectroscopic Characterization Methods for this compound
Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound. Each method provides unique information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be employed.
In the ¹H NMR spectrum, the chemical shifts, integration values, and coupling patterns of the proton signals would provide information about the different proton environments in the molecule. For instance, the aromatic protons of the 3-fluorophenoxy group would appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The protons of the propanimidamide (B3024157) chain would give rise to distinct signals, with their chemical shifts and multiplicities dictated by their proximity to the oxygen and nitrogen atoms.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For example, the carbon atom of the C=N group in the imidamide moiety would be expected to resonate at a significantly downfield position.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.4 | m |
| O-CH₂ | ~4.2 | t |
| CH₂-C=N | ~2.8 | t |
| NH/NH₂ | Broad | s |
Mass Spectrometry (MS) of this compound
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) could be used.
The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which would confirm the molecular weight of the compound. The fragmentation pattern, which arises from the cleavage of specific bonds within the molecule, would provide valuable structural information. For example, a characteristic fragment would likely correspond to the 3-fluorophenoxy group.
Table 3: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected m/z | Fragment |
| ESI+ | [M+H]⁺ | Protonated Molecule |
| EI | M⁺ | Molecular Ion |
| 3-Fluorophenoxy cation | ||
| Propanimidamide cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the imidamide group (around 3300-3500 cm⁻¹), the C=N bond (around 1650 cm⁻¹), the C-O ether linkage (around 1250 cm⁻¹), and the C-F bond of the fluorophenoxy group (around 1100-1200 cm⁻¹).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the aromatic ring. The wavelength of maximum absorbance (λmax) would be characteristic of the 3-fluorophenoxy chromophore.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=N Stretch | ~1650 |
| C-O Stretch (Ether) | ~1250 |
| C-F Stretch | 1100 - 1200 |
Advanced Techniques for Structural Elucidation of this compound
The definitive confirmation of the molecular structure of this compound is achieved through a combination of powerful analytical techniques. These methods provide detailed information about the connectivity of atoms, the molecular framework, and the three-dimensional arrangement of the molecule. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra offer detailed insights into the molecular skeleton of this compound.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to one another. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the two methylene (-CH₂-) groups, and the protons on the imidamide functional group. The electronegativity of nearby atoms, such as oxygen, nitrogen, and fluorine, influences the chemical shift of these protons. oregonstate.educhemistrysteps.comlibretexts.orglibretexts.org
Table 1: Hypothetical ¹H NMR Data for this compound Data predicted for a solution in DMSO-d₆ at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.51 | br s | 1H, -C(=NH)H |
| 7.35 | td | 1H, Ar-H |
| 6.90-6.82 | m | 3H, Ar-H |
| 6.75 | br s | 2H, -NH₂ |
| 4.18 | t | 2H, -O-CH₂- |
| 2.65 | t | 2H, -CH₂-C(NH)NH₂ |
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals would be anticipated, corresponding to the nine carbon atoms in the structure. The chemical shifts are indicative of the carbon type (aromatic, aliphatic, or part of a functional group). docbrown.infobhu.ac.inlibretexts.orgpressbooks.pubcompoundchem.com The carbon atom of the imidamide group is expected to be significantly downfield, as are the aromatic carbons bonded to the electronegative oxygen and fluorine atoms. pressbooks.pub
Table 2: Hypothetical ¹³C NMR Data for this compound Data predicted for a solution in DMSO-d₆ at 100 MHz.
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | C=NH (imidamide) |
| 163.2 (d, ¹JCF = 242 Hz) | Ar C-F |
| 158.9 (d, ³JCF = 10 Hz) | Ar C-O |
| 131.1 (d, ³JCF = 9 Hz) | Ar C-H |
| 110.5 | Ar C-H |
| 107.3 (d, ²JCF = 21 Hz) | Ar C-H |
| 102.8 (d, ²JCF = 25 Hz) | Ar C-H |
| 66.2 | -O-CH₂- |
| 32.7 | -CH₂-C(NH)NH₂ |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the parent ion, thereby confirming the molecular formula.
For this compound (C₉H₁₁FN₂O), HRMS would be used to confirm its exact mass. Subsequent fragmentation analysis (MS/MS) helps to piece together the structural components of the molecule. Aromatic ethers typically show fragmentation at the bonds adjacent to the oxygen atom. blogspot.comwhitman.eduwhitman.eduscribd.com Similarly, amidines and amides exhibit characteristic cleavage patterns, often at the N-CO bond or through α-cleavage. nih.govjove.comrsc.orglibretexts.org
Table 3: Plausible High-Resolution Mass Spectrometry Fragmentation Data for this compound
| m/z (Da) | Proposed Fragment Ion |
| 182.0855 | [C₉H₁₁FN₂O]⁺ (Molecular Ion) |
| 165.0594 | [C₉H₈FN₂]⁺ |
| 111.0246 | [C₆H₄FO]⁺ |
| 71.0453 | [C₃H₅N₂]⁺ |
| 57.0582 | [C₃H₇N]⁺ |
X-ray Crystallography
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural proof. libretexts.org This technique determines the precise spatial arrangement of atoms in the solid state by analyzing the diffraction pattern of an X-ray beam passing through the crystal. libretexts.org The resulting three-dimensional model confirms the atomic connectivity and provides accurate measurements of bond lengths and angles, leaving no ambiguity about the molecule's structure. wikipedia.org The presence of a fluorine atom can influence the crystal packing through specific intermolecular interactions. nih.govman.ac.uknih.gov
Table 4: Representative Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal Data | |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.54 |
| b (Å) | 5.88 |
| c (Å) | 15.21 |
| β (°) | 98.7 |
| Volume (ų) | 930.6 |
| Z | 4 |
| Selected Bond Lengths (Å) | |
| C-F | 1.36 |
| C-O | 1.38 |
| C=N (imidamide) | 1.29 |
| C-N (imidamide) | 1.35 |
| C-C (aliphatic) | 1.52 |
| Selected Bond Angles (°) | |
| C-O-C | 118.5 |
| N-C-N (imidamide) | 121.0 |
| O-C-C | 109.2 |
These advanced analytical methods, when used in concert, provide a rigorous and complete characterization of the molecular structure of this compound, which is essential for any further research or application of the compound.
Future Directions and Emerging Research Avenues for 3 3 Fluorophenoxy Propanimidamide
Exploration of Novel Synthetic Pathways for 3-(3-Fluorophenoxy)propanimidamide
The synthesis of amidine-containing molecules like this compound can be approached through various modern chemical strategies. The development of novel synthetic pathways is crucial for improving efficiency, yield, and the environmental impact of production. Traditional methods, such as the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol followed by treatment with ammonia (B1221849), serve as a baseline. However, future research is likely to focus on more advanced and streamlined processes.
Potential novel approaches include:
Direct Catalytic Amidation: Research into transition-metal-catalyzed methods could enable the direct conversion of the corresponding amide, 3-(3-Fluorophenoxy)propanamide (B1372785), to the target imidamide. This would bypass the need for intermediate steps and harsh reagents.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. Applying flow chemistry to the synthesis could enhance reaction safety, improve product purity, and allow for scalable production.
Biocatalysis: The use of enzymes (biocatalysts) to perform specific chemical transformations offers a green and highly selective alternative to traditional chemical synthesis. The discovery or engineering of an enzyme capable of converting a nitrile or amide precursor directly to the imidamide would be a significant advancement.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
| Traditional Pinner Reaction | Two-step process involving the formation of an imidate ester from 3-(3-fluorophenoxy)propanenitrile (B1648666), followed by aminolysis. | Well-established methodology. | Often requires stoichiometric strong acids and anhydrous conditions; can generate significant waste. |
| Catalytic Amidation | Single-step conversion of 3-(3-fluorophenoxy)propanamide using a specialized catalyst. | Increased atom economy, reduced number of synthetic steps, potentially milder reaction conditions. | Development and optimization of a suitable, cost-effective catalyst. |
| Flow Chemistry Synthesis | The Pinner reaction or a catalytic alternative is adapted to a continuous flow system. | Enhanced safety and scalability, improved yield and purity through precise control. | Initial investment in specialized equipment and process optimization. |
| Enzymatic Synthesis | Use of a specific enzyme (e.g., a nitrile hydratase or a hypothetical "amidase") for the conversion. | High selectivity, environmentally friendly (aqueous conditions, mild temperatures), minimal byproducts. | Discovery or engineering of a suitable and stable enzyme. |
Advanced Computational Approaches for this compound Design
Computational chemistry offers powerful tools to accelerate the design and optimization of molecules like this compound. nih.govtaylorandfrancis.com These in silico methods can predict molecular properties and interactions, guiding experimental work and reducing the time and cost of research and development. taylorandfrancis.comnih.gov
Key computational approaches applicable to this compound include:
Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the preferred binding orientation of this compound within the target's active site. Subsequently, molecular dynamics (MD) simulations can provide detailed insights into the stability of the protein-ligand complex and the key interactions governing its binding, offering an atomic-level understanding of efficacy. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate prediction of binding energies and reaction mechanisms that may occur at the active site, QM/MM methods can be employed. nih.gov These approaches treat the ligand and the immediate active site with high-level quantum mechanics while the rest of the protein is handled by more computationally efficient molecular mechanics.
Machine Learning (ML) and Artificial Intelligence (AI): AI and ML models can be trained on large chemical datasets to predict various properties of new molecules. taylorandfrancis.comnih.gov For this compound, these models could be used for de novo design of analogs with improved activity or for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. taylorandfrancis.com
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Specific Application | Information Gained |
| Structure-Based Drug Design (SBDD) | Molecular docking of the compound into a known protein target. | Prediction of binding pose, affinity, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the compound-protein complex over time. | Assessment of binding stability, conformational changes, and the role of solvent molecules. nih.gov |
| Ligand-Based Drug Design (LBDD) | Building a pharmacophore model based on the compound's structure. | Identification of essential chemical features required for biological activity, useful for virtual screening of new compounds. |
| Machine Learning (ML) | Developing models to predict molecular properties. | Forecasting of ADME profiles, potential off-target effects, and optimization of the chemical structure for desired characteristics. nih.govnih.gov |
Integration of this compound Research into Broader Chemical Biology Contexts
To understand the functional role of this compound in a biological system, it must be integrated into the field of chemical biology. This involves using the molecule as a tool to probe and understand complex biological processes.
Future research in this area would focus on:
Development of Chemical Probes: The core structure of this compound can be synthetically modified to create chemical probes. This involves attaching functional moieties such as fluorescent dyes (e.g., fluorescein, rhodamine) for cellular imaging, or affinity tags (e.g., biotin) for pull-down experiments. These probes would allow researchers to visualize the compound's localization within cells and to isolate its binding partners. nih.gov
Target Identification and Validation: A key goal in chemical biology is to identify the specific molecular target of a compound. Affinity-based probes derived from this compound could be used in chemoproteomic experiments to isolate and identify its protein target(s) from cell lysates. Once a target is identified, further studies can validate this interaction and its functional consequences.
Pathway Elucidation: Once the biological target is known, the compound can be used as a specific modulator to study the physiological or pathological pathway in which the target is involved. This can help to unravel complex cellular signaling networks and provide insights into disease mechanisms.
Table 3: Chemical Biology Strategies for this compound
| Strategy | Required Molecular Tool | Objective | Example Technique |
| Cellular Localization | Fluorescently-labeled this compound. | To visualize the subcellular distribution of the compound. | Confocal Fluorescence Microscopy. |
| Target Identification | Biotinylated or photo-crosslinkable this compound probe. | To isolate and identify the specific protein(s) that the compound binds to. | Affinity Purification followed by Mass Spectrometry (AP-MS). |
| Mechanism of Action | The unmodified this compound. | To study the functional consequences of target engagement in cellular or animal models. | Enzyme activity assays, gene expression analysis (RNA-seq), phenotypic screening. |
Q & A
Q. Example Table: Synthesis Condition Comparison
| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromopropanimidamide | DMF | 80 | 72 | 95 |
| Chloropropanimidamide | Acetonitrile | 60 | 68 | 93 |
What spectroscopic and chromatographic methods validate the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and F NMR confirm the fluorophenoxy group’s integration and chemical environment. C NMR verifies the amidine carbon (δ ~165 ppm) .
- HPLC-PDA : Use a C18 column with a water-acetonitrile gradient (0.1% TFA) to detect impurities <1% .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: 213.09) ensures molecular integrity .
What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal .
Advanced Research Questions
How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Meta-Analysis Framework : Compare assay conditions (e.g., cell lines, concentration ranges) across studies using tools like PubChem BioAssay .
- Dose-Response Validation : Reproduce experiments with standardized protocols (e.g., IC₅₀ determination in triplicate) to identify outliers .
- Structural Confirmation : Re-analyze disputed samples via X-ray crystallography to rule out isomerism or degradation .
What computational models predict the reactivity and target interactions of this compound?
Methodological Answer:
- DFT Calculations : Assess electron density maps to identify nucleophilic/electrophilic sites influenced by the fluorophenoxy group .
- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., kinases) using AMBER or GROMACS to study conformational stability .
- QSAR Models : Train datasets on fluorinated analogs to predict bioavailability and toxicity .
How does the fluorophenoxy substituent influence electronic properties and binding affinity?
Methodological Answer:
- Electron-Withdrawing Effects : The fluorine atom increases the phenoxy group’s electronegativity, enhancing hydrogen-bonding with target proteins (e.g., ATP-binding pockets) .
- Lipophilicity : LogP calculations (e.g., via ChemAxon) show increased membrane permeability compared to non-fluorinated analogs .
- SAR Studies : Replace fluorine with Cl/CH₃ to quantify its role in activity; use SPR to measure binding kinetics .
What factorial design strategies optimize synthesis parameters?
Methodological Answer:
- 2³ Full Factorial Design : Test variables like temperature (60–80°C), solvent (DMF vs. acetonitrile), and catalyst loading (0–5 mol%) .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and purity .
- DoE Software : Utilize COMSOL Multiphysics or JMP for real-time optimization and sensitivity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
